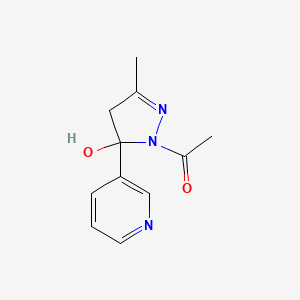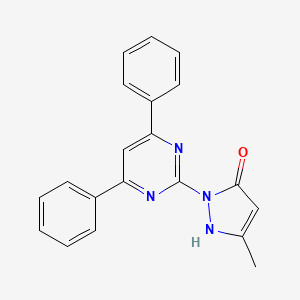![molecular formula C14H22N2O4S B5180721 N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5180721.png)
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It was first synthesized in 1991 and has since been widely studied for its potential therapeutic applications.
Wirkmechanismus
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide selectively inhibits COX-2, which is induced in response to inflammation and other stimuli. By inhibiting COX-2, N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide reduces the production of prostaglandins, which are responsible for the pain, swelling, and redness associated with inflammation.
Biochemical and Physiological Effects
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have anti-tumor effects in some types of cancer, although the mechanisms underlying this effect are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective NSAIDs. However, it is important to note that N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide has limitations in terms of its solubility and stability, which can affect its use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide, including:
1. Further studies on the mechanisms underlying its anti-tumor effects in cancer.
2. Development of more stable and soluble formulations for use in laboratory experiments.
3. Investigation of its potential therapeutic applications in other medical conditions, such as cardiovascular disease.
4. Exploration of its potential use in combination with other drugs for enhanced therapeutic effects.
5. Studies on the potential side effects of N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide in long-term use.
Conclusion
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide is a non-steroidal anti-inflammatory drug that has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Its selectivity for COX-2 makes it a promising candidate for further research, although its limitations in terms of solubility and stability must be taken into account. Future research on N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide will help to further elucidate its mechanisms of action and potential therapeutic applications.
Synthesemethoden
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylacetic acid with butylamine, followed by the addition of sulfur dioxide and chloroform. The resulting product is then treated with sodium hydroxide and propionyl chloride to yield N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide.
Wissenschaftliche Forschungsanwendungen
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including cancer, inflammation, and cardiovascular disease. It works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory molecules.
Eigenschaften
IUPAC Name |
N-[5-(butylsulfamoyl)-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-6-9-15-21(18,19)11-7-8-13(20-3)12(10-11)16-14(17)5-2/h7-8,10,15H,4-6,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNYBZDERUZZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5180652.png)
![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5180660.png)
![methyl 3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180668.png)
![2-(benzylamino)-3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5180698.png)

![10-[(cyclohexylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5180708.png)

![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-chlorobenzamide](/img/structure/B5180735.png)
![3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5180738.png)

![methyl 3-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B5180747.png)
![{2-allyl-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5180753.png)
![1-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B5180758.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5180760.png)